molecular formula C11H13ClO4 B8515562 3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid

3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid

Cat. No.: B8515562
M. Wt: 244.67 g/mol
InChI Key: FFEBEYCAXAEYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid is a useful research compound. Its molecular formula is C11H13ClO4 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

3-(3-chloro-2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)11(16-2)10(8)12/h3,5H,4,6H2,1-2H3,(H,13,14)

InChI Key

FFEBEYCAXAEYAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)O)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3a (12.57 g, 51.88 mmol) in a mixture of MeOH (50 ml) and THF (200 ml) was hydrogenated at 50 psi in the presence of 10% Pd/C (0.3 g) for 4 h. The catalyst was removed by filtration through Celite and the filtrate was concentrated to afford 12.6 g (51.5 mmol, 99% yield) of analytically pure (HPLC, 1H NMR) 4a as a white solid. 1H NMR (DMSO-d6): δ 7.15 (d, J=8.6 Hz, 1H), 6.86 (d, J=8.6 Hz, 1H), 3.81 (s, 3H), 3.75 (s, 3H), 2.78 (t, J=7.5 Hz, 2H), 2.49 (t, J=7.5 Hz, 2H).
Name
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Name
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.